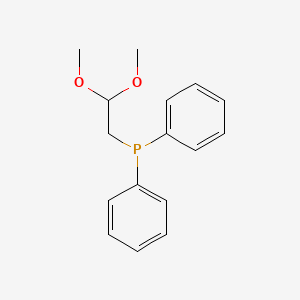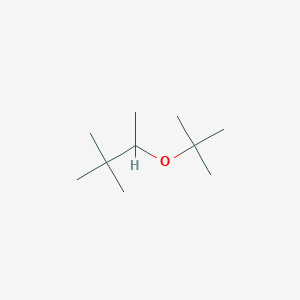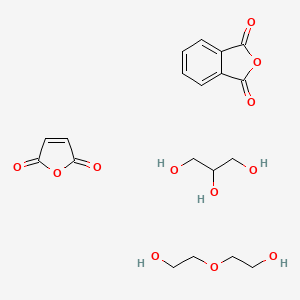
2-Benzofuran-1,3-dione;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;propane-1,2,3-triol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Isobenzofurandione, polymer with 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2,3-propanetriol is a complex polymeric compound. This compound is part of the family of unsaturated polyester resins, which are known for their versatility and wide range of applications in various industries. The unique structure of this polymer allows it to exhibit properties that are beneficial in the production of high-performance materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Isobenzofurandione, polymer with 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2,3-propanetriol typically involves a polycondensation reaction. The key reactants include 1,3-isobenzofurandione (phthalic anhydride), 2,5-furandione (maleic anhydride), 2,2’-oxybis[ethanol] (diethylene glycol), and 1,2,3-propanetriol (glycerol). These reactants are heated together under specific conditions to facilitate the formation of the polymer chain.
Industrial Production Methods
In an industrial setting, the production of this polymer involves the use of large-scale reactors where the reactants are combined and heated to the required temperature. The reaction is typically carried out under an inert atmosphere to prevent unwanted side reactions. The resulting polymer is then purified and processed into the desired form, such as sheets, films, or molded parts.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Isobenzofurandione, polymer with 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2,3-propanetriol can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions to introduce functional groups that can enhance its properties.
Reduction: Reduction reactions can be used to modify the polymer’s structure and improve its performance in certain applications.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups within the polymer chain are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while substitution reactions can result in the incorporation of different functional groups into the polymer chain.
Wissenschaftliche Forschungsanwendungen
1,3-Isobenzofurandione, polymer with 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2,3-propanetriol has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and implants.
Medicine: Utilized in drug delivery systems due to its ability to form stable and controlled-release matrices.
Industry: Applied in the production of high-performance coatings, adhesives, and composites.
Wirkmechanismus
The mechanism by which 1,3-Isobenzofurandione, polymer with 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2,3-propanetriol exerts its effects is primarily through its ability to form strong, stable polymer chains. The molecular targets and pathways involved include:
Cross-linking: The polymer can form cross-linked networks that enhance its mechanical properties and stability.
Hydrogen Bonding: The presence of hydroxyl groups allows for hydrogen bonding, which contributes to the polymer’s strength and durability.
Intermolecular Interactions: The polymer’s structure allows for various intermolecular interactions that improve its performance in different applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Isobenzofurandione, polymer with 1,2-ethanediol and 2,5-furandione: Another unsaturated polyester resin with similar properties but different reactants.
1,3-Isobenzofurandione, polymer with 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2-propanediol: A closely related polymer with slight variations in the reactants used.
Uniqueness
1,3-Isobenzofurandione, polymer with 2,5-furandione, 2,2’-oxybis[ethanol] and 1,2,3-propanetriol is unique due to its specific combination of reactants, which imparts distinct properties such as enhanced flexibility, improved thermal stability, and superior mechanical strength. These characteristics make it particularly suitable for applications requiring high-performance materials.
Eigenschaften
CAS-Nummer |
34540-93-7 |
|---|---|
Molekularformel |
C19H24O12 |
Molekulargewicht |
444.4 g/mol |
IUPAC-Name |
2-benzofuran-1,3-dione;furan-2,5-dione;2-(2-hydroxyethoxy)ethanol;propane-1,2,3-triol |
InChI |
InChI=1S/C8H4O3.C4H2O3.C4H10O3.C3H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7;5-3-1-2-4(6)7-3;5-1-3-7-4-2-6;4-1-3(6)2-5/h1-4H;1-2H;5-6H,1-4H2;3-6H,1-2H2 |
InChI-Schlüssel |
OSZZMXKOSUORIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)OC2=O.C1=CC(=O)OC1=O.C(COCCO)O.C(C(CO)O)O |
Verwandte CAS-Nummern |
34540-93-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


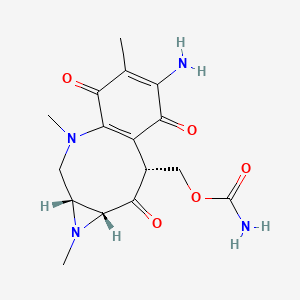
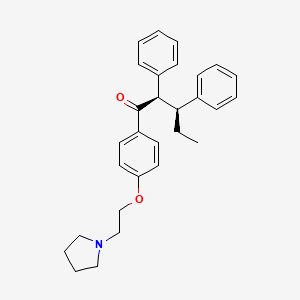
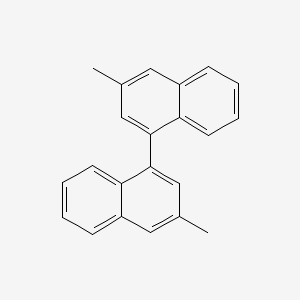
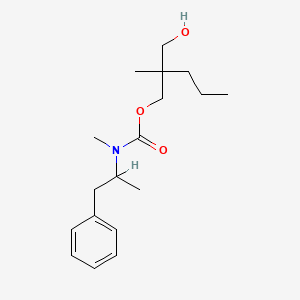
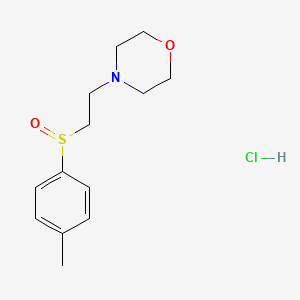
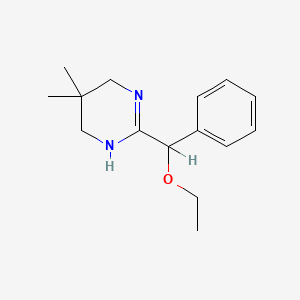
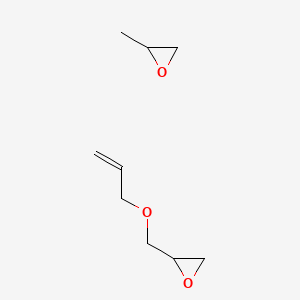
![[5-(3-Amino-1,2,4-triazol-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B14691895.png)
![2-Methyl-1-[2-(pyridin-3-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B14691902.png)
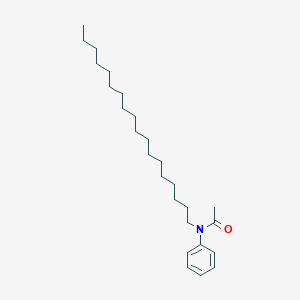
![2-Methoxy-4a,6a-dimethylhexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14691911.png)
